racemic-(1S,2R,4S,5R)-tert-butyl 7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate
CAS No.:
Cat. No.: VC13659749
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO4 |
|---|---|
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | tert-butyl (1S,2R,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate |
| Standard InChI | InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-4-5(9(12)13)7-8(6)15-7/h5-8H,4H2,1-3H3/t5-,6+,7+,8-/m0/s1 |
| Standard InChI Key | CKSVPIZNXAIFIN-OSMVPFSASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2C[C@H](C1=O)[C@@H]3[C@H]2O3 |
| SMILES | CC(C)(C)OC(=O)N1C2CC(C1=O)C3C2O3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CC(C1=O)C3C2O3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound’s IUPAC name, tert-butyl (1S,2R,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.0²,⁴]octane-6-carboxylate, reflects its intricate stereochemistry and functional groups. Its tricyclic system comprises a bicyclic oxa-aza core fused to a ketone-bearing ring, with a tert-butyl ester moiety at the 6-position . The racemic nature of the compound indicates equal proportions of two enantiomers, (1S,2R,4S,5R) and (1R,2S,4R,5S), which arise during synthesis due to the absence of chiral resolution steps .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 225.24 g/mol | |
| XLogP3-AA | 0.6 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 2 |
Spectroscopic and Computational Data
Synthesis and Reaction Pathways
Synthetic Strategies
While detailed synthetic protocols remain proprietary, the compound is hypothesized to originate from a multistep sequence involving:
-
Ring-Closing Reactions: Formation of the oxa-aza tricyclic core via intramolecular cyclization of a precursor containing amine, ester, and ketone functionalities.
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Esterification: Introduction of the tert-butyl group using tert-butyl chloroformate or similar reagents under basic conditions .
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Racemization: The lack of enantiomeric control during synthesis results in a racemic mixture, necessitating chiral chromatography for resolution if enantiopure material is required.
Optimization Challenges
Key challenges include maintaining regioselectivity during cyclization and avoiding epimerization at the stereogenic centers. Suppliers such as Ambeed, Inc. and BLD Pharmatech Ltd. offer the compound in milligram to gram quantities, though scalability for industrial applications remains unverified .
Structural and Functional Analysis
Tricyclic Framework
The tricyclo[3.2.1.0²,⁴]octane skeleton imposes significant steric constraints, limiting conformational flexibility. X-ray crystallography of analogous compounds reveals chair-like geometries in the oxa-aza rings, with the tert-butyl group adopting an equatorial orientation to minimize strain .
Reactive Sites
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Ketone (7-Oxo): Susceptible to nucleophilic attack, enabling derivatization via Grignard reactions or reductive amination.
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Ester (tert-Butyl Carboxylate): Hydrolyzable under acidic or basic conditions to yield carboxylic acid derivatives.
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Amine (6-Aza): Potential for alkylation or acylation to modify pharmacological properties .
Table 2: Predicted Reactivity Profile
| Functional Group | Reactivity | Potential Derivatives |
|---|---|---|
| 7-Oxo | Nucleophilic addition | Alcohols, hydrazones |
| tert-Butyl Ester | Hydrolysis | Carboxylic acids, amides |
| 6-Aza | Alkylation/Acylation | Quaternary ammonium salts, ureas |
Applications in Research
Medicinal Chemistry
Though direct biological data are scarce, the compound’s structure aligns with pharmacophores found in neuraminidase inhibitors and protease antagonists. The tert-butyl group may enhance bioavailability by modulating lipophilicity, while the tricyclic system could mimic transition-state geometries in enzyme-substrate interactions .
Material Science
The rigid scaffold has potential as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where its multiple heteroatoms could facilitate coordination or covalent bonding .
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